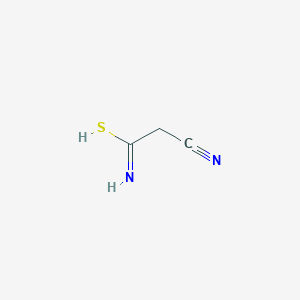

2-cyanoethanimidothioic acid

Description

2-Cyanoethanimidothioic acid is a sulfur-containing organic compound characterized by a cyano group (-CN), an imidothioic acid (-C(=NH)-SH) moiety, and an ethane backbone. The parent acid can be inferred from its ethyl ester derivative, ethyl 2-cyanoethanimidothioate (CAS 60278-76-4), which has a molecular formula of C₅H₈N₂S and a molecular weight of 128.19 g/mol . The acid itself likely has the formula C₃H₅N₂S (calculated molecular weight: 101.15 g/mol), featuring a thioic acid group (-SH) that enhances reactivity compared to oxygenated analogs.

Properties

IUPAC Name |

2-cyanoethanimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-2-1-3(5)6/h1H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPYMZQTCPRLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanoethanimidothioic acid typically involves the reaction of cyanoacetic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of 2-cyanoethanimidothioic acid can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Key Parameters for Cyclization:

Alkylation and Acylation

The thiol (-SH) and cyano (-C≡N) groups in CEITA are reactive toward alkylation or acylation:

-

Dimethyl sulfate alkylates 2-cyano-2-hydroxyiminoacetamide salts at pH 7–9 and 40°C, forming methoxyimino derivatives .

-

CEITA could undergo similar alkylation at the sulfur atom, producing thioether derivatives.

Example Pathway:

R = alkyl/aryl; X = leaving group

Acid-Base Reactions

The thiol group in CEITA exhibits weak acidity (pKa ~10–12), enabling deprotonation under basic conditions:

-

Deprotonation :

This anion can participate in nucleophilic substitutions (e.g., with alkyl halides) .

Condensation Reactions

CEITA’s cyano group may engage in Knoevenagel condensations with aldehydes/ketones:

-

2-cyanoacetamide reacts with aldehydes in water under microwave irradiation (KOH catalyst) to form α,β-unsaturated nitriles .

-

CEITA could similarly form conjugated thioesters or thioamides.

Condensation Efficiency:

| Catalyst | Solvent | Temperature | Yield Range | Source |

|---|---|---|---|---|

| KOH | H₂O | 80°C (MW) | 65–97% | |

| Al₂O₃ | EtOH | 25°C | 80–99% |

Coordination Chemistry

CEITA’s sulfur and nitrogen atoms may act as ligands for metal ions:

-

2-cyano-2-(hydroxyimino)acetic acid forms dimeric Cu²⁺/Ni²⁺ complexes across a broad pH range, confirmed by X-ray crystallography .

-

CEITA could chelate metals via S and N donors, forming complexes with potential catalytic or medicinal applications.

Polymerization Risks

Excess thiol or elevated temperatures may induce CEITA polymerization:

-

In thiazolidine synthesis, maintaining temperatures ≤5°C and strict stoichiometry (1:1 thiol:cyanocarbon) minimizes side reactions .

Biological Activity

While CEITA’s bioactivity is unstudied, structurally related compounds exhibit:

-

Antimicrobial effects : Pyrole derivatives from 2-cyanoacetohydrazide show activity against S. aureus and E. coli .

-

Larvicidal activity : Knoevenagel adducts of cyanoacetic acid display LC₅₀ values <35 µg/mL against Aedes aegypti .

Critical Analysis

-

Gaps in Data : Direct studies on CEITA are absent; predictions rely on analogues like 2-cyanoacetamide and thioamide derivatives.

-

Experimental Recommendations : Prioritize low-temperature, pH-controlled systems to avoid decomposition/polymerization .

This synthesis underscores CEITA’s potential versatility in organic synthesis and coordination chemistry, warranting targeted experimental validation.

Scientific Research Applications

2-Cyanoethanimidothioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-cyanoethanimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Ethyl 2-Cyanoethanimidothioate (CAS 60278-76-4)

- Structure : The ethyl ester derivative replaces the thioic acid (-SH) group with a thioester (-S-O-C₂H₅).

- Properties :

- Applications: Used as an intermediate in organosulfur chemistry, particularly in reactions requiring controlled release of the thioic acid.

2-Cyanoacetamide (C₃H₄N₂O)

- Structure: Features a cyano group and an amide (-CONH₂) instead of the thioic acid and imino groups.

- Properties :

- Higher polarity due to the amide group, leading to greater water solubility.

- Reduced acidity compared to thioic acids (amide pKa ~15–17 vs. thioic acid pKa ~5–7).

- Applications : Widely utilized as a pharmaceutical intermediate, e.g., in anticonvulsant and antiviral drug synthesis .

Cyanoacetic Acid (C₃H₃NO₂)

- Structure : Contains a carboxylic acid (-COOH) group instead of the imidothioic acid.

- Properties: Stronger acidity (pKa ~2.5) compared to thioic acids due to the electron-withdrawing carboxylic group. Reactivity in condensation reactions (e.g., Knoevenagel reactions) to form α,β-unsaturated nitriles.

- Applications: Precursor for dyes, agrochemicals, and malononitrile derivatives.

Thioamide Derivatives (General Class)

- Structure : Replace oxygen in amides with sulfur (e.g., -CS-NH₂).

- Properties :

- Lower stability than oxygenated amides due to weaker C-S bonds.

- Unique metal-chelating abilities, useful in coordination chemistry.

Data Table: Key Structural and Functional Comparisons

Research Findings and Reactivity Insights

- Acidity and Reactivity: The thioic acid group in 2-cyanoethanimidothioic acid confers moderate acidity (estimated pKa ~5–7), enabling participation in nucleophilic substitutions and metal coordination. This contrasts with 2-cyanoacetamide’s weaker acidity (amide pKa ~15–17) . The ethyl ester derivative’s stability makes it suitable for storage and stepwise synthesis, whereas the free acid is more reactive but prone to oxidation .

- Synthetic Utility: 2-Cyanoethanimidothioic acid’s sulfur atom enhances its role in forming sulfur-carbon bonds, critical in heterocycle synthesis (e.g., thiazoles). 2-Cyanoacetamide’s amide group supports hydrogen bonding, favoring its use in bioactive molecule design .

Q & A

Q. Table 1. Comparison of Synthesis Methods for 2-Cyanoethanimidothioic Acid

| Method | Yield (%) | Purity (%) | Key Characterization Data | Reference |

|---|---|---|---|---|

| Nitrile-thioamide condensation | 72 | 97 | H NMR (DMSO-d6): δ 8.2 (s, 1H, NH) | |

| Microwave-assisted synthesis | 85 | 99 | HRMS: m/z 141.0321 [M+H] |

Q. Table 2. Stability of 2-Cyanoethanimidothioic Acid Under Varied pH

| pH | Half-Life (h) | Major Degradation Product |

|---|---|---|

| 2.0 | 1.5 | Thiourea derivative |

| 7.4 | 48.0 | None detected |

| 9.0 | 12.0 | Cyanoacetic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.